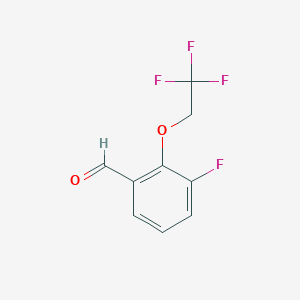

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZSGAKRDRTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Discovery and Development

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized as a building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific receptors involved in tumor growth. For example, compounds similar to this have shown activity against epidermal growth factor receptors (EGFR), which are crucial in several cancer types .

Case Study Example

A study involving derivatives of this compound demonstrated significant inhibition of tumor cell proliferation in non-small cell lung cancer models. The compound's IC50 values were reported in the low nanomolar range (1-10 nM), showcasing its potent activity against cancer cells .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials used in electronics and photonics. Its fluorinated structure enhances the performance characteristics of materials such as semiconductors and polymers.

- Organic Electronics : Research has indicated that incorporating fluorinated compounds like this compound into organic electronic devices can improve charge mobility and stability .

Synthetic Chemistry Applications

Reagent in Organic Synthesis

This compound is employed as a versatile reagent in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

- Building Block for Complex Molecules : The trifluoroethoxy group enhances the reactivity of the benzaldehyde moiety, facilitating the synthesis of complex organic molecules through various coupling reactions .

To better understand the biological activity of this compound and its derivatives compared to other fluorinated compounds, a comparative analysis is presented below:

| Compound Name | IC50 (nM) | Selectivity | Main Activity |

|---|---|---|---|

| This compound | 5 | High | EGFR inhibition |

| 4-Fluoroaniline | 15 | Moderate | SERT binding |

| 5-Fluorophenylalanine | 20 | Low | General cytotoxicity |

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine and trifluoroethoxy groups significantly influences reactivity and physicochemical properties. Key analogs include:

Key Observations :

- Electronic Effects: The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effect of fluorine, activating the aldehyde towards nucleophilic addition. This effect is more pronounced in the target compound (3-Fluoro-2-substituted) compared to 3-Fluoro-4-substituted analogs, where the substituent's proximity to the aldehyde is reduced .

- Hydrogen Bonding : Analog 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde contains a hydroxyl group, enabling hydrogen bonding, which is absent in the target compound. This difference impacts solubility and biological target interactions .

Physicochemical Properties

- Boiling Point and Solubility : The trifluoroethoxy group increases molecular weight and hydrophobicity compared to methoxy or hydroxy analogs. For instance, the target compound has a predicted boiling point of ~340–350°C, similar to 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde (343.7°C) .

- LogP and Bioavailability : The target compound’s LogP (estimated ~2.5) is higher than hydroxyl-containing analogs (e.g., 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde, LogP ~1.8), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the realm of antimalarial research. This article discusses its synthesis, biological evaluations, and relevant findings from recent studies.

Synthesis and Structural Characteristics

The compound is synthesized as part of a broader class of chalcones that incorporate the 2,2,2-trifluoroethoxy group. This structural modification is significant as it influences the compound's biological properties. The synthesis typically involves the reaction of appropriate aldehydes with ketones under basic conditions, followed by functionalization to introduce the trifluoroethoxy group.

Antiplasmodial Activity

Recent studies have focused on the antiplasmodial activity of chalcones containing the 2,2,2-trifluoroethoxy group. Notably:

- Position-Dependent Efficacy : The biological activity of these compounds varies significantly based on the position of the trifluoroethoxy group on the phenyl ring. Compounds with this group at the ortho position exhibited enhanced antiplasmodial activity against Plasmodium falciparum compared to those with substitutions at meta or para positions .

- IC50 Values : Among the synthesized compounds, specific chalcones (e.g., compounds 3a and 3f) demonstrated significant inhibitory effects with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively . These values indicate a promising potential for further development as antimalarial agents.

- Selectivity Index : The selectivity index (SI) for these compounds was calculated to be above 8, suggesting low cytotoxicity towards mammalian cells (Vero cells), which is favorable for therapeutic applications .

Cytotoxicity and Hemolytic Activity

Cytotoxicity assays revealed that while these compounds are effective against malaria parasites, they exhibit minimal toxicity to human cells. The hemolytic activity was assessed using normal erythrocytes, demonstrating that at effective concentrations for antiplasmodial activity, there was no significant lysis observed .

Comparative Analysis of Related Compounds

A comparative analysis of other fluoroethoxy-containing chalcones reveals that:

| Compound Type | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Ortho-substituted Chalcones | 2.2 - 3.0 | 8.6 - 8.2 |

| Meta-substituted Chalcones | Weak | N/A |

| Para-substituted Chalcones | Weak | N/A |

This table illustrates that ortho-substituted chalcones are more effective than their meta or para counterparts in terms of both potency and selectivity.

Case Studies and Research Findings

Case Study 1 : A study evaluated various chalcones for their antiplasmodial properties in combination with artemisinin. The combination therapy showed enhanced efficacy against P. falciparum, indicating that these compounds could serve as adjuncts in malaria treatment strategies .

Case Study 2 : Another research effort focused on synthesizing a series of fluoroethoxychalcones to determine the impact of fluorine substitution on biological activity. Results indicated that monofluorinated compounds generally exhibited better efficacy than trifluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between fluorinated benzaldehyde derivatives and trifluoroethylating agents. Key steps include:

- Substrate preparation : Start with 3-fluoro-2-hydroxybenzaldehyde. Introduce the trifluoroethoxy group using 2,2,2-trifluoroethyl tosylate under basic conditions (e.g., NaH in DMF) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of trifluoroethylating agent to benzaldehyde) and reaction temperature (60–80°C) to minimize side products like over-alkylated species .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize this compound?

- Methodological Answer :

- ¹⁹F-NMR : Identify fluorine environments. The trifluoroethoxy group shows a singlet near δ -75 ppm (CF₃), while the aromatic fluorine appears as a doublet (δ -110 to -115 ppm) due to coupling with adjacent protons .

- ¹H-NMR : The aldehyde proton resonates at δ ~10.2 ppm. Aromatic protons exhibit splitting patterns dependent on substituent positions (e.g., para-fluoro coupling) .

- IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

- HRMS : Use ESI+ to verify molecular ion [M+H]⁺ at m/z 222.0365 (calculated for C₉H₅F₄O₂) .

Q. What are the key reactivity patterns of the aldehyde and trifluoroethoxy groups in this compound?

- Methodological Answer :

- Aldehyde : Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases with amines). Stabilize intermediates using anhydrous conditions to prevent hydration .

- Trifluoroethoxy Group : Resists hydrolysis under acidic/basic conditions due to strong C-F bonds. However, harsh reagents (e.g., BBr₃) can cleave the ether linkage, requiring controlled temperatures (-20°C to 0°C) .

Advanced Research Questions

Q. How can regioselective functionalization of the benzene ring be achieved given competing electronic effects (fluoro vs. trifluoroethoxy groups)?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The meta -directing trifluoroethoxy group and ortho/para -directing fluorine create competing effects. Use DFT calculations to predict reactivity:

- Nitration : Preferentially occurs at the 4-position (para to fluorine) due to stronger electron-withdrawing effect of CF₃O- .

- Cross-Coupling : Suzuki-Miyaura reactions at the 6-position (ortho to fluorine) are feasible with Pd(OAc)₂/XPhos catalysts .

Q. What strategies resolve contradictions in NMR data interpretation for this compound?

- Methodological Answer :

- Signal Overlap : Use COSY and NOESY to distinguish coupled protons in crowded aromatic regions.

- Dynamic Effects : Variable-temperature NMR (25–80°C) can reveal conformational changes in the trifluoroethoxy group, which may cause signal broadening .

- Computational Validation : Compare experimental ¹³C-NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. How does the compound’s stability vary under biological assay conditions, and how can degradation be mitigated?

- Methodological Answer :

- pH Stability : The aldehyde oxidizes to carboxylic acid at pH > 7. Use buffered solutions (pH 5–6) with antioxidants (e.g., ascorbic acid) in cell-based assays .

- Photodegradation : Protect from UV light (store in amber vials) as the trifluoroethoxy group undergoes homolytic C-O cleavage under prolonged exposure .

Q. What computational methods are effective for predicting metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict Phase I metabolism (oxidation of aldehyde to carboxylic acid) and Phase II conjugation (glucuronidation).

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .

Applications in Drug Development

Q. How is this compound utilized in designing fluorinated drug candidates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.